molecular formula C29H31NO5 B557513 Fmoc-o-t-butyl-l-beta-homotyrosine CAS No. 219967-69-8

Fmoc-o-t-butyl-l-beta-homotyrosine

Cat. No.: B557513
CAS No.: 219967-69-8
M. Wt: 473,56 g/mole
InChI Key: PAFSELQEYJTCCG-FQEVSTJZSA-N
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Description

Fmoc-o-t-butyl-l-beta-homotyrosine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C₂₉H₃₁NO₅ and a molecular weight of 473.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-o-t-butyl-l-beta-homotyrosine typically involves the protection of the amino and hydroxyl groups of l-beta-homotyrosine. The Fmoc group is introduced to protect the amino group, while the t-butyl group is used to protect the hydroxyl group. The synthesis can be carried out through a series of steps involving the use of reagents such as Fmoc chloride and t-butyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-o-t-butyl-l-beta-homotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of Fmoc-o-t-butyl-l-beta-homotyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and coupling reactions. The t-butyl group protects the hydroxyl group, preventing unwanted side reactions. The compound interacts with molecular targets and pathways involved in peptide synthesis, ensuring the formation of the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-o-t-butyl-l-beta-homotyrosine is unique due to the presence of both the Fmoc and t-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSELQEYJTCCG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944597
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219967-69-8
Record name (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219967-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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